molecular formula C16H18N2O2S B303012 N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B303012
M. Wt: 302.4 g/mol
InChI Key: ONXHMNSDLHHERY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, commonly known as MTB-TK, is a small molecule inhibitor that targets the tyrosine kinase activity of the enzyme, thymidine kinase 1 (TK1). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

MTB-TK works by binding to the ATP-binding site of the N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide enzyme, thereby inhibiting its activity. N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide is an essential enzyme involved in DNA synthesis, and its overexpression in cancer cells is associated with increased proliferation and resistance to chemotherapy. By inhibiting N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide activity, MTB-TK disrupts DNA synthesis and induces cell death in cancer cells.
Biochemical and Physiological Effects
MTB-TK has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-proliferative effects, MTB-TK has also been found to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged cellular components and can enhance the efficacy of chemotherapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTB-TK is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells and tissues. However, one limitation of MTB-TK is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further research is needed to optimize the dosing and administration of MTB-TK for maximum efficacy.

Future Directions

There are several future directions for research on MTB-TK. One area of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the optimization of the dosing and administration of MTB-TK to enhance its efficacy in vivo. Additionally, further studies are needed to investigate the potential of MTB-TK as a combination therapy with other cancer treatments. Overall, MTB-TK has shown great promise as a potential therapeutic agent for cancer treatment, and further research is needed to fully explore its potential.

Synthesis Methods

MTB-TK is synthesized using a multistep process that involves the condensation of 4-aminobenzoic acid with 2-methylbutanoyl chloride to form N-(2-methylbutanoyl)-4-aminobenzoic acid. This intermediate product is then coupled with 2-thiophenecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents to form MTB-TK.

Scientific Research Applications

MTB-TK has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit the proliferation of cancer cells by targeting the N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide enzyme, which is overexpressed in many types of cancer. MTB-TK has also been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.

properties

Product Name

N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-(2-methylbutanoylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H18N2O2S/c1-3-11(2)15(19)17-12-6-8-13(9-7-12)18-16(20)14-5-4-10-21-14/h4-11H,3H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

ONXHMNSDLHHERY-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.